Fmoc-Lys(Dansyl)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-dansyl-L-lysine, is a fluorescent amino acid derivative used extensively in peptide synthesis and biochemical research. This compound has a molecular formula of C33H35N3O6S and a molecular weight of 601.7 g/mol. It features a dansyl group, which is a well-known fluorophore, allowing for easy detection and monitoring in various biochemical applications. The dansyl moiety absorbs light at approximately 335 nm and emits at around 515 nm, providing a quantum yield of 0.17 at a concentration of 12.5 μM .
The biological activity of Fmoc-Lys(Dansyl)-OH is primarily attributed to its use in labeling and tracking peptides within biological systems. Its fluorescent properties make it suitable for:
Interaction studies involving Fmoc-Lys(Dansyl)-OH often focus on its ability to bind metal ions or interact with proteins:
Several methods exist for synthesizing Fmoc-Lys(Dansyl)-OH:
The choice of method often depends on the desired scale and specific application of the compound.
Fmoc-Lys(Dansyl)-OH has numerous applications in research and industry:
Several compounds share structural similarities with Fmoc-Lys(Dansyl)-OH, each possessing unique properties:
Compound Name | Structure Type | Key Features |
---|---|---|
Fmoc-Lys(EDANS)-OH | Amino Acid Derivative | Contains EDANS fluorophore; used similarly for labeling. |
Dansyl-Lysine | Amino Acid | Lacks Fmoc protection; simpler structure used in basic research. |
Fmoc-Asp(EDANS)-OH | Amino Acid Derivative | Similar labeling capabilities; used for different amino acid incorporation. |
Dansyl-Cysteine | Amino Acid | Used for thiol detection; provides different reactive sites compared to lysine. |
Fmoc-Lys(Dansyl)-OH stands out due to its dual functionality as both a protective group and a fluorescent label, making it particularly versatile in peptide synthesis and biochemical assays.
Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl represents a sophisticated molecular construct incorporating three distinct structural components that collectively define its chemical behavior and functional properties [1] [3]. The compound exhibits a molecular formula of Carbon₃₃Hydrogen₃₅Nitrogen₃Oxygen₆Sulfur with a molecular weight of 601.71 grams per mole [1] [5] [6].
The fluorenylmethyloxycarbonyl moiety serves as a base-labile amine protecting group that demonstrates exceptional stability toward acids and hydrolysis while allowing selective removal by weak bases such as piperidine [11] [14]. This protecting group features a highly fluorescent fluorenyl component that absorbs ultraviolet radiation at approximately 268 nanometers, representing a blue shift from the typical fluorene absorption at 301 nanometers [32]. The fluorenylmethyloxycarbonyl group forms stable carbamate linkages with primary and secondary amines, making it particularly valuable in solid-phase peptide synthesis applications [11] [14].
The central lysine backbone provides the fundamental amino acid structure with its characteristic four-carbon aliphatic chain terminating in an amino group [12] [15]. Lysine possesses the molecular formula Carbon₆Hydrogen₁₄Nitrogen₂Oxygen₂ and is classified as a basic amino acid due to the presence of an additional amino group in its side chain [12]. The amino acid exhibits a positively charged character at physiological pH values, enabling interactions with negatively charged molecules through electrostatic forces [12] [15]. The lysine component contributes significantly to the overall molecular architecture by providing both the primary backbone structure and reactive sites for chemical modification [15].
The dansyl moiety, formally known as 5-dimethylaminonaphthalene-1-sulfonyl, constitutes the fluorescent reporter component of the molecule [8] [17]. This naphthalene-based fluorophore contains a dimethylamino group that imparts environment-sensitive fluorescence properties, with both quantum yield and emission wavelength varying according to local polarity and acidity conditions [13] [21]. The dansyl group forms a stable sulfonamide bond with the epsilon amino group of lysine, creating a conjugate that maintains the fluorescent properties while providing chemical stability [17] [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₃H₃₅N₃O₆S | [1] [5] [6] |
Molecular Weight (g/mol) | 601.71 | [1] [5] [6] |
CAS Number | 118584-90-0 | [1] [3] [6] |
Density (g/cm³) | 1.309 ± 0.06 (Predicted) | [5] |
pKa | 3.86 ± 0.21 (Predicted) | [5] |
Physical Form | Solid | [5] |
Color | Light yellow to yellow | [5] |
Crystallographic investigations of lysine derivatives have provided valuable insights into the conformational preferences of the lysine side chain in various chemical environments [16] [19]. Studies utilizing X-ray crystallographic analysis have demonstrated that lysine substrates bound to active sites exhibit specific conformational arrangements where the beta and epsilon carbons adopt trans-like conformations [19]. These findings have been corroborated through comparative kinetic analyses using synthetic lysine analogs, including cis- and trans-2,6-diamino-4-hexenoic acids [16] [19].
The conformational behavior of fluorenylmethyloxycarbonyl-protected lysine derivatives has been investigated through computational and experimental approaches [18]. Single crystal X-ray crystallography has been employed to determine three-dimensional structures of related fluorenylmethyloxycarbonyl compounds, revealing the spatial arrangements of the protecting group relative to the amino acid backbone [18]. These studies have shown that the fluorenyl group maintains a rigid planar structure while the methoxycarbonyl linker provides conformational flexibility necessary for optimal molecular interactions [18].
Conformational studies of dansyl-modified amino acids have revealed that the naphthalene ring system adopts preferential orientations that optimize fluorescence emission properties [13] [21]. The sulfonamide linkage between the dansyl group and the lysine epsilon amino group exhibits restricted rotation, influencing the overall molecular conformation and fluorescence characteristics [13]. The combination of conformational constraints imposed by both the fluorenylmethyloxycarbonyl protecting group and the dansyl modification results in a molecule with defined three-dimensional architecture that affects both chemical reactivity and photophysical properties [21].
The fluorescence emission properties of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl are primarily governed by the dansyl fluorophore, which exhibits characteristic emission profiles that are highly sensitive to environmental conditions [8] [9] [21]. The dansyl moiety demonstrates an emission maximum at 518 nanometers when excited at its optimal excitation wavelength of 335 nanometers [8]. This emission profile is subject to considerable variation depending on the polarity and acidity of the surrounding medium, with polar solvents stabilizing the excited state and causing shifts in emission wavelength [21].
The quantum yield for fluorescence varies dramatically across different solvent systems, ranging from values exceeding 0.70 in hydrocarbon solvents to approximately 0.068 in aqueous environments [21]. This solvent-dependent behavior reflects the sensitivity of the dansyl excited state to local dielectric properties and hydrogen bonding interactions [21]. The fluorescence lifetime of dansyl protein conjugates has been measured at 10-20 nanoseconds, providing sufficient temporal resolution for various analytical applications [17].
Environmental sensitivity studies have demonstrated that dansyl fluorescence is effectively quenched in strongly acidic media with pH values between 0 and 2, due to protonation of the dimethylamino group [13] [21]. The fluorescence intensity exhibits a complex relationship with pH, initially decreasing rapidly as pH increases from strongly acidic conditions, reaching a minimum around pH 3.6, then increasing to a maximum near pH 5.3 before stabilizing at pH values above 8.0 [21]. The wavelength of maximum fluorescence shows only modest dependence on the contacting liquid phase, with differences of approximately 10 nanometers observed between cyclohexane and water environments [21].
Property | Value | Reference |
---|---|---|
Dansyl Excitation Maximum (nm) | 335 | [8] |
Dansyl Emission Maximum (nm) | 518 | [8] |
Fluorescence Quantum Yield (hydrocarbon) | > 0.70 | [21] |
Fluorescence Quantum Yield (water) | 0.068 | [21] |
Fluorescence Lifetime (ns) | 10-20 | [17] |
The ultraviolet-visible absorption spectrum of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl encompasses contributions from both the fluorenyl and dansyl chromophores, each exhibiting distinct absorption characteristics [32] [35]. The fluorenyl component demonstrates intense absorption in the ultraviolet region with a maximum at approximately 268 nanometers, representing a blue shift relative to unsubstituted fluorene [32]. This absorption band is characterized by its sharp profile and high extinction coefficient, typical of π-π* transitions in aromatic systems [32].
The dansyl chromophore contributes additional absorption features in both the ultraviolet and visible regions of the spectrum [8] [35]. Dansyl derivatives typically exhibit complex absorption patterns arising from multiple electronic transitions within the naphthalene ring system [35]. The dimethylamino substituent modifies the electronic structure of the naphthalene core, resulting in red-shifted absorption relative to unsubstituted naphthalene and contributing to the overall visible absorption characteristics of the compound [35].
Absorption spectroscopy studies of related dansyl amino acid conjugates have revealed that the absorption maximum and intensity are influenced by solvent polarity and pH conditions [23]. The absorption spectrum exhibits isosbestic points during pH titrations, indicating well-defined equilibria between different protonation states of the molecule [23]. These spectroscopic transitions provide valuable information about the electronic structure and chemical environment of the chromophoric groups within the molecule [23].
The solubility characteristics of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl reflect the amphiphilic nature of the molecule, which contains both hydrophobic aromatic components and polar functional groups [3] [29]. The compound demonstrates excellent solubility in dimethyl sulfoxide, a polar aprotic solvent that effectively solvates both the aromatic fluorenyl and dansyl moieties as well as the polar carboxylic acid and amino groups [29]. This high solubility in dimethyl sulfoxide makes it the preferred solvent for stock solution preparation and storage [29].
Solubility in other organic solvents varies according to the polarity and hydrogen bonding capacity of the solvent system [7]. The compound shows good solubility in chloroform, dichloromethane, ethyl acetate, and acetone, indicating compatibility with a broad range of organic synthetic and analytical procedures [7]. These solubility characteristics are attributed to the substantial hydrophobic character imparted by the fluorenyl and naphthalene ring systems, which interact favorably with organic solvent molecules through π-π interactions and van der Waals forces [7].
Aqueous solubility is significantly limited due to the large hydrophobic surface area presented by the aromatic components of the molecule [3]. The presence of carboxylic acid and amino functional groups provides some degree of water compatibility through hydrogen bonding and ionic interactions, but this is insufficient to overcome the strong hydrophobic interactions between the aromatic ring systems and water molecules [3]. The pH dependence of aqueous solubility reflects the ionization state of the carboxylic acid and amino groups, with higher solubility expected under conditions that maximize the ionic character of the molecule [3].
Solvent | Solubility | Reference |
---|---|---|
Dimethyl Sulfoxide | Soluble | [3] [29] |
Organic Solvents | Typically soluble | [3] |
Water | Limited | [Inferred] |
Chloroform | Soluble | [7] |
Dichloromethane | Soluble | [7] |
Ethyl Acetate | Soluble | [7] |
Acetone | Soluble | [7] |
The chemical stability of Fluorenylmethyloxycarbonyl-Lysine(Dansyl)-Hydroxyl under different environmental conditions is influenced by the intrinsic stability characteristics of its constituent functional groups [22] [28] [29]. The fluorenylmethyloxycarbonyl protecting group demonstrates exceptional stability toward acidic conditions and hydrolysis, but is susceptible to base-catalyzed removal through β-elimination mechanisms [11] [14]. This base lability is a designed feature that allows for controlled deprotection under mild basic conditions using reagents such as piperidine [14].
Temperature stability studies of related lysine derivatives have revealed that amino acid compounds generally exhibit good thermal stability under moderate temperature conditions but may undergo degradation at elevated temperatures [28] [39]. Kinetic studies of lysine degradation have shown that thermal decomposition follows zero-order kinetics with activation energies of approximately 80 kilojoules per mole [28]. The degradation rate increases with increasing temperature and decreasing pH values, suggesting that both thermal energy and protonation state influence the decomposition pathways [28].
The dansyl fluorophore component exhibits notable stability under neutral conditions but demonstrates sensitivity to strongly acidic environments where protonation of the dimethylamino group occurs [22]. Comparative stability studies have shown that dansyl derivatives maintain their fluorescent properties over extended periods under standard laboratory conditions [22]. However, exposure to intense ultraviolet or visible light can lead to photobleaching and gradual loss of fluorescence intensity [17]. Storage recommendations include maintenance at low temperatures between -20°C and -80°C to minimize thermal degradation, with protection from light to preserve fluorescent properties [29].
Parameter | Recommended Conditions | Reference |
---|---|---|
Storage Temperature | -20°C to -80°C | [29] |
pH Stability Range | Stable under standard laboratory conditions | [3] |
Thermal Decomposition | Subject to degradation at elevated temperatures | [28] |
Light Sensitivity | Sensitive to UV and visible light | [17] |
Hydrolysis Resistance | Stable under neutral conditions | [22] |